molecular formula C22H15ClN2OS B2973392 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide CAS No. 478050-02-1

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide

Cat. No.: B2973392
CAS No.: 478050-02-1
M. Wt: 390.89
InChI Key: LWWKZMUFMKSMMD-VGOFMYFVSA-N
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Description

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its unique structural features, which include a benzothiazole moiety linked to a phenyl ring through an ethenyl group, and a chlorobenzamide group attached to the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Ethenylation: The benzothiazole derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.

    Coupling with 4-Chlorobenzamide: The final step involves coupling the ethenylated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl group or other reducible functional groups.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced ethenyl derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as luminescent compounds for optoelectronic devices.

Mechanism of Action

The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)

Uniqueness

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide is unique due to the presence of the ethenyl linkage and the chlorobenzamide group, which impart distinct chemical properties and biological activities compared to other benzothiazole derivatives

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-17-10-8-16(9-11-17)22(26)24-18-12-5-15(6-13-18)7-14-21-25-19-3-1-2-4-20(19)27-21/h1-14H,(H,24,26)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWKZMUFMKSMMD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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